2,6-Dichloro-3-hydroxyisonicotinaldehyde

Description

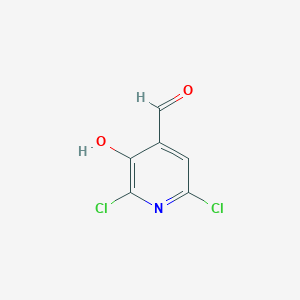

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,6-dichloro-3-hydroxypyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO2/c7-4-1-3(2-10)5(11)6(8)9-4/h1-2,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPCFBIVANWQGDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1Cl)Cl)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60376637 | |

| Record name | 2,6-Dichloro-3-hydroxypyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185423-26-1 | |

| Record name | 2,6-Dichloro-3-hydroxypyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,6-Dichloro-3-hydroxyisonicotinaldehyde: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Pyridine Scaffold

2,6-Dichloro-3-hydroxyisonicotinaldehyde, with the CAS number 185423-26-1, is a highly functionalized pyridine derivative that has emerged as a pivotal building block in medicinal chemistry. Its unique arrangement of chloro, hydroxyl, and aldehyde functional groups on a pyridine core imparts a specific reactivity profile that makes it an invaluable precursor for the synthesis of complex heterocyclic systems. This guide provides a comprehensive overview of its synthesis, chemical properties, reactivity, and, most notably, its significant role as an intermediate in the development of novel therapeutics, particularly in the realm of cardiovascular disease. We will delve into the mechanistic underpinnings of its application, providing field-proven insights and detailed experimental considerations for researchers in drug discovery and development.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties and safety profile of this compound is paramount for its effective and safe utilization in a laboratory setting.

| Property | Value | Source |

| CAS Number | 185423-26-1 | N/A |

| Molecular Formula | C₆H₃Cl₂NO₂ | [1] |

| Molecular Weight | 192.00 g/mol | [1] |

| Appearance | Light yellow to yellow solid | [2] |

| Boiling Point (Predicted) | 348.2 ± 37.0 °C | [2] |

| Density (Predicted) | 1.645 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 1.89 ± 0.10 | [2] |

| Storage | 2-8°C, under an inert atmosphere | [2] |

Safety and Handling:

This compound is classified as a hazardous substance, causing skin and serious eye irritation.[3] As with any chemical reagent, it should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

-

Personal Protective Equipment: Wear protective gloves, clothing, and eye/face protection.[4]

-

First Aid Measures:

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and consult a physician.[3]

-

In case of skin contact: Wash off with soap and plenty of water. Consult a physician if irritation persists.[3]

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3]

-

If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[3]

-

-

Disposal: Dispose of this material and its container at a licensed professional waste disposal service.[3]

Synthesis of this compound: A Plausible Approach via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[8] This electrophilic species then attacks the electron-rich pyridine ring to introduce the formyl group.

Caption: Plausible synthesis of the target compound via Vilsmeier-Haack reaction.

Experimental Protocol: Vilsmeier-Haack Formylation (General Procedure)

This protocol is a general representation of a Vilsmeier-Haack reaction and should be optimized for the specific substrate.

-

Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0°C.

-

Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 5°C. The formation of the Vilsmeier reagent is an exothermic reaction.

-

Substrate Addition: Once the addition of POCl₃ is complete, add a solution of 2,6-dichloropyridin-3-ol in DMF dropwise to the reaction mixture at 0°C.

-

Reaction: After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-80°C for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice with stirring.

-

Neutralization and Extraction: Neutralize the aqueous solution with a suitable base (e.g., sodium hydroxide or sodium carbonate) to pH 7-8. Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Reactivity and Application in the Synthesis of Bioactive Heterocycles

The chemical reactivity of this compound is dictated by its three functional groups: the aldehyde, the hydroxyl group, and the two chlorine atoms on the pyridine ring. The aldehyde group is a key handle for constructing new heterocyclic rings through condensation reactions.

A particularly important transformation is the reaction with hydrazines to form pyrazolo[3,4-b]pyridine derivatives.[9][10][11] This class of fused heterocyclic compounds has garnered significant attention in medicinal chemistry due to its structural similarity to purines, making them promising scaffolds for targeting a variety of biological targets.

Caption: Simplified Angiotensin II signaling pathway and the point of intervention by ARBs.

Analytical Methods for Characterization and Quality Control

Robust analytical methods are essential for confirming the identity and purity of this compound and for monitoring its reactions.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of the compound and for monitoring reaction progress. A reverse-phase HPLC method would be suitable.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid or trifluoroacetic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at the λmax of the compound.

-

Column Temperature: Ambient or controlled at 25°C.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation. The expected ¹H NMR spectrum would show signals for the aldehyde proton, the aromatic proton on the pyridine ring, and the hydroxyl proton. The chemical shifts would be influenced by the electron-withdrawing chlorine atoms and the electronic nature of the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity. The presence of two chlorine atoms would result in a characteristic isotopic pattern in the mass spectrum. [12][13][14]

Conclusion: A Building Block with Significant Therapeutic Potential

This compound stands out as a valuable and versatile intermediate in the field of medicinal chemistry. Its well-defined reactivity, particularly in the formation of fused heterocyclic systems like pyrazolo[3,4-b]pyridines, has positioned it as a key component in the synthesis of potential next-generation angiotensin II receptor antagonists. A comprehensive understanding of its synthesis, handling, reactivity, and analytical characterization is crucial for researchers aiming to leverage its potential in the discovery and development of novel therapeutics for cardiovascular and other diseases. The insights provided in this guide serve as a foundational resource for scientists and professionals dedicated to advancing the frontiers of drug discovery.

References

- Angene Chemical. (2021, May 1).

- Fisher Scientific.

- Sigma-Aldrich.

- iChemical. (n.d.).

- P&S Chemicals. (n.d.).

- Crystals. (n.d.). 3,5-dichloro-2,6-difluoro-4-pyridinecarboxaldehyde (CAS 17723-32-9) Market Research Report 2025.

- Guidechem. (n.d.). CAS 89380-70-1 | 4-Hydroxypyridine-3-carboxaldehyde - Suppliers list.

- Japan Chemical Substance Dictionary. (n.d.). III Analytical Methods.

- ChemicalBook. (n.d.). 2,6-DICHLORO-3-HYDROXYPYRIDINE-4-CARBOXALDEHYDE | 185423-26-1.

- Sigma-Aldrich. (n.d.). This compound | 185423-26-1.

- BLD Pharm. (n.d.). 185423-26-1|this compound|BLD Pharm.

- Mol-Instincts. (n.d.). 2,6-DICHLORO-3-HYDROXYPYRIDINE-4-CARBALDEHYDE | CAS 185423-26-1.

- iChemical. (n.d.).

- MySkinRecipes. (n.d.). This compound.

- HENAN SUNLAKE ENTERPRISE CORPORATION. (n.d.). 2,6-dichloro-3-hydroxypyridine-4-carboxaldehyde.

- Agency for Toxic Substances and Disease Registry. (n.d.). 6. ANALYTICAL METHODS.

- Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.

- An, G., et al. (2014). Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydrot[3][4][13]riazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia. Journal of Medicinal Chemistry, 57(10), 3912-23.

- BenchChem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for 2,6-Dihydroxy-3-methyl-4-methoxyacetophenone.

- Cain, M. H. (1993). Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride (U.S. Patent No. 5,204,478). U.S.

- Ihara & Co., Ltd. (2000).

- Wang, Y., et al. (2009). Synthesis of 2,6-dichlorotoluene through alkyltoluene chloridization.

- Jiangsu Zhongbang Pharmaceutical Co., Ltd. (2012).

- NROChemistry. (n.d.). Vilsmeier-Haack Reaction.

- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.

- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.

- Wikipedia. (n.d.). Vilsmeier–Haack reaction. In Wikipedia.

- Mehta, G. N., et al. (2010). Efficient synthesis of Telmisartan. Beilstein Journal of Organic Chemistry, 6, 224.

- Shanghai Institute of Pharmaceutical Industry. (2008). [A novel synthesis of olmesartan medoxomil and examination of its related impurities]. Yao Xue Xue Bao, 43(11), 1159-64.

- Mehta, G. N., et al. (2010). An improved synthesis of Telmisartan: an antihypertensive drug. Arkivoc, 2009(10), 247-254.

- Mehta, G. N., et al. (2010). Alternative Synthesis of Telmisartan via Suzuki Coupling. Archives of Applied Science Research, 2(5), 135-141.

- Estevez, V., et al. (2012). Synthesis of Pyrazolo[3,4‐b]pyridin‐6‐ones. Journal of Heterocyclic Chemistry, 49(5), 981-995.

- Borrell, J. I., et al. (2020).

- Teva Pharmaceutical Industries Ltd. (2006).

- Laboratorios Servier, S.L. (2005).

- Hubei University of Technology. (2013).

- Pintilie, L., et al. (2018). Design and Synthesis of the Candesartan Key Intermediate. Revista de Chimie, 69(12), 3451-3456.

- Satyanarayana, B., et al. (2010). Synthesis of related substances of olmesartan medoxomil, anti-hypertensive drug. Arkivoc, 2010(2), 292-302.

- Henan Normal University. (2020).

- PubChem. (n.d.). Candesartan. National Center for Biotechnology Information.

- PubChem. (n.d.). Olmesartan. National Center for Biotechnology Information.

- Padwa, A., et al. (1995). The Reactions of Hydrazines with α-Lactams. Regiochemistry of Hydrazine Addition and Subsequent Ring Closure to N-Aminohydantoins or 1,2,4-Triazine-3,6-diones. The Journal of Organic Chemistry, 60(18), 5945-5953.

- Snow, A. W. (1987). Review of Specific Chemical Interactions for Hydrazine Analysis and Proposed Adaptation for Microsensor Chemical Detection.

- Padwa, A., et al. (2001). Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems [Video]. YouTube.

- Inesi, M., et al. (2021). Design, Synthesis, and Biological Evaluation of AT1 Angiotensin II Receptor Antagonists Based on the Pyrazolo[3,4-b]pyridine and Related Heteroaromatic Bicyclic Systems. Journal of Medicinal Chemistry, 64(15), 11493-11513.

- Naka, T., et al. (1994). Nonpeptide angiotensin II receptor antagonists. I. Synthesis and biological activity of pyridine derivatives. Chemical & Pharmaceutical Bulletin, 42(9), 1841-9.

- Weinstock, J., et al. (1995). Non-peptide angiotensin II receptor antagonists: synthesis and biological activity of a series of novel 4,5-dihydro-4-oxo-3H-imidazo[4,5-c]pyridine derivatives. Journal of Medicinal Chemistry, 38(10), 1668-77.

- Ashton, W. T., et al. (1993). New nonpeptide angiotensin II receptor antagonists. 3. Synthesis, biological properties, and structure-activity relationships of 2-alkyl-4-(biphenylylmethoxy)pyridine derivatives. Journal of Medicinal Chemistry, 36(5), 591-609.

- Ellingboe, J. W., et al. (1994). Pyrido[2,3-d]pyrimidine angiotensin II antagonists. Journal of Medicinal Chemistry, 37(4), 542-50.

- Duncia, J. V., et al. (1992). Nonpeptide angiotensin II receptor antagonists. 1. Design, synthesis, and biological activity of N-substituted indoles and dihydroindoles. Journal of Medicinal Chemistry, 35(8), 1297-309.

- Kubo, K., et al. (1993). Nonpeptide angiotensin II receptor antagonists. Synthesis and biological activity of benzimidazolecarboxylic acids. Journal of Medicinal Chemistry, 36(15), 2182-95.

- Duncia, J. V., et al. (1991). Nonpeptide Angiotensin II Receptor Antagonists: The Discovery of a Series of N-(biphenylylmethyl)imidazoles as Potent, Orally Active Antihypertensives. Journal of Medicinal Chemistry, 34(8), 2525-47.

- Burnier, M., & Brunner, H. R. (1996). The angiotensin II type 1 receptor antagonists. A new class of antihypertensive drugs. The American Journal of Medicine, 101(3A), 1S-10S.

- Touyz, R. M. (2007). Angiotensin II cell signaling: physiological and pathological effects in the cardiovascular system.

- Mehta, P. K., & Griendling, K. K. (2007). Angiotensin II cell signaling: physiological and pathological effects in the cardiovascular system.

- Higuchi, S., et al. (2018). Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology. Physiological Reviews, 98(3), 1627-1718.

- Inagami, T. (1999). Angiotensin II signal transduction pathways. Journal of the American Society of Nephrology, 10(Supplement 11), S2-S7.

- Kim, S., & Iwao, H. (2018). Understanding Angiotensin II Type 1 Receptor Signaling in Vascular Pathophysiology. Hypertension, 71(4), 569-577.

Sources

- 1. ijpcbs.com [ijpcbs.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Nonpeptide angiotensin II receptor antagonists. I. Synthesis and biological activity of pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 8. Non-peptide angiotensin II receptor antagonists. 1. Design, synthesis, and biological activity of N-substituted indoles and dihydroindoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. 2,6-Dichloroacetophenone [webbook.nist.gov]

- 14. Dichloroacetaldehyde [webbook.nist.gov]

IUPAC name 2,6-dichloro-3-hydroxypyridine-4-carbaldehyde

An In-Depth Technical Guide to 2,6-dichloro-3-hydroxypyridine-4-carbaldehyde

Abstract

This technical guide provides a comprehensive overview of 2,6-dichloro-3-hydroxypyridine-4-carbaldehyde (CAS No. 185423-26-1), a highly functionalized heterocyclic compound of significant interest to researchers in organic synthesis and drug discovery. The document details the compound's physicochemical properties, proposes a robust synthetic pathway with mechanistic insights, explores its chemical reactivity and potential for derivatization, and discusses its application as a versatile building block in medicinal chemistry. Furthermore, this guide includes detailed protocols for synthesis, characterization, and safe handling, designed to support professionals in the pharmaceutical and chemical sciences.

Introduction and Strategic Importance

The pyridine scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous natural products and FDA-approved pharmaceuticals.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it an attractive core for drug design.[2][3] 2,6-dichloro-3-hydroxypyridine-4-carbaldehyde is a particularly valuable derivative, incorporating multiple reactive centers within a single, stable molecule. The presence of two chloro-substituents, a phenolic hydroxyl group, and an aldehyde function provides orthogonal chemical handles for systematic structural modification. This multi-functionality allows for the construction of diverse molecular libraries, enabling efficient exploration of structure-activity relationships (SAR) in drug discovery programs.[4] This guide serves as a technical resource for leveraging the synthetic potential of this important intermediate.

Physicochemical and Spectroscopic Profile

2,6-dichloro-3-hydroxypyridine-4-carbaldehyde is commercially available as a white to off-white powder.[5] Its core properties and identifiers are summarized below.

| Property | Value | Source |

| IUPAC Name | 2,6-dichloro-3-hydroxypyridine-4-carbaldehyde | [6] |

| Synonyms | 2,6-Dichloro-3-hydroxy-4-pyridinecarboxaldehyde | [5] |

| CAS Number | 185423-26-1 | [6] |

| Molecular Formula | C₆H₃Cl₂NO₂ | [6] |

| Molecular Weight | 192.00 g/mol | [5] |

| Appearance | White powder | [5] |

| Purity | Typically ≥98% | [5] |

| SMILES | OC1=C(C=O)C=C(Cl)N=C1Cl | [6] |

| InChIKey | HPCFBIVANWQGDD-UHFFFAOYSA-N | [6] |

Analytical Characterization Data (Predicted)

Detailed spectroscopic data for this specific compound is not widely published. The following table presents predicted and typical values based on its structure and data from analogous compounds.

| Technique | Expected Observations |

| ¹H NMR | δ ~10.0-10.5 ppm (s, 1H, -CHO), δ ~7.5-8.0 ppm (s, 1H, Ar-H), δ ~5.0-6.0 ppm (br s, 1H, -OH) |

| ¹³C NMR | δ ~190-195 ppm (C=O), δ ~155-160 ppm (C-OH), δ ~145-150 ppm (C-Cl), δ ~120-140 ppm (Ar-C) |

| Mass Spec (EI) | M⁺ isotopic cluster at m/z 191 (100%), 193 (65%), 195 (10%) due to ²Cl atoms. |

| IR (KBr) | ν ~3400-3200 cm⁻¹ (O-H stretch), ~1680-1660 cm⁻¹ (C=O stretch, aldehyde), ~1600, 1450 cm⁻¹ (Aromatic C=C, C=N stretch) |

Synthesis and Mechanistic Insight

Proposed Synthetic Workflow

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. 2,6-DICHLORO-3-HYDROXYPYRIDINE-4-CARBOXALDEHYDE, CasNo.185423-26-1 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]

- 6. 2,6-DICHLORO-3-HYDROXYPYRIDINE-4-CARBALDEHYDE | CAS 185423-26-1 [matrix-fine-chemicals.com]

An In-depth Technical Guide to the Synthesis of 2,6-Dichloro-3-hydroxyisonicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract: This whitepaper provides a comprehensive, technically-grounded guide to the multi-step synthesis of 2,6-Dichloro-3-hydroxyisonicotinaldehyde, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The proposed synthetic pathway is designed for robust and scalable production, commencing from the readily available starting material, 2,6-dichloropyridine. Each synthetic transformation is detailed with in-depth procedural steps, mechanistic insights, and critical process parameters. The causality behind experimental choices is elucidated to empower researchers with the knowledge to adapt and optimize the synthesis for their specific applications. This guide is structured to be a self-validating system, with each protocol grounded in established chemical principles and supported by authoritative references.

Introduction: The Significance of Substituted Pyridines

Substituted pyridine scaffolds are ubiquitous in pharmaceuticals and agrochemicals due to their ability to engage in a wide range of biological interactions. The specific substitution pattern of this compound, featuring electron-withdrawing chlorine atoms, a nucleophilic hydroxyl group, and a reactive aldehyde moiety, makes it a highly versatile intermediate for the synthesis of complex molecular architectures. The strategic placement of these functional groups allows for selective and sequential modifications, providing access to a diverse chemical space for drug discovery programs. This guide delineates a logical and efficient synthetic route to this key intermediate, emphasizing practical execution and a deep understanding of the underlying chemical transformations.

Overall Synthetic Strategy

The synthesis of this compound is approached through a five-step sequence, beginning with the functionalization of 2,6-dichloropyridine. The core logic of this pathway involves the sequential introduction of the required substituents onto the pyridine ring, culminating in the target aldehyde.

Caption: Overall synthetic workflow for this compound.

Step-by-Step Synthesis Protocols

Step 1: Synthesis of 2,6-Dichloropyridine (Starting Material)

The synthesis commences with the readily available 2,6-dichloropyridine. While commercially available, for completeness, a common synthetic route involves the high-temperature chlorination of 2-chloropyridine.[1] This reaction proceeds via a free-radical substitution mechanism.

Reaction Scheme:

2-Chloropyridine + Cl₂ → 2,6-Dichloropyridine + HCl

Experimental Protocol:

A detailed protocol for the liquid-phase chlorination of 2-chloropyridine in the absence of a catalyst is described in US Patent 5,112,982.[1] The reaction is typically carried out at elevated temperatures (160-200 °C) and pressures, with chlorine gas bubbled through the molten 2-chloropyridine.[1][2]

| Parameter | Value | Reference |

| Starting Material | 2-Chloropyridine | [1] |

| Reagent | Chlorine (gas) | [1] |

| Temperature | 160-200 °C | [1] |

| Pressure | Elevated | [1] |

| Catalyst | None | [1] |

Causality of Experimental Choices:

-

High Temperature and Pressure: These conditions are necessary to promote the homolytic cleavage of chlorine and facilitate the radical substitution on the electron-deficient pyridine ring.

-

Absence of Catalyst: This method avoids the use of catalysts that can lead to over-chlorination or the formation of undesired isomers.

Step 2: Nitration of 2,6-Dichloropyridine

The introduction of a nitro group at the 3-position is achieved through electrophilic aromatic substitution. The electron-withdrawing nature of the two chlorine atoms and the pyridine nitrogen deactivates the ring, requiring strong nitrating conditions.

Reaction Scheme:

2,6-Dichloropyridine + HNO₃/H₂SO₄ → 2,6-Dichloro-3-nitropyridine

Experimental Protocol:

-

To a stirred solution of concentrated sulfuric acid, add 2,6-dichloropyridine portion-wise, maintaining the temperature below 25 °C.

-

Cool the mixture in an ice bath and add potassium nitrate slowly, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 1 hour, then slowly heat to 120 °C and maintain for 10 hours.[3]

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Filter the resulting precipitate, wash with cold water until the filtrate is neutral, and dry to afford 2,6-dichloro-3-nitropyridine.[3]

| Parameter | Value | Reference |

| Starting Material | 2,6-Dichloropyridine | [3] |

| Reagents | Potassium Nitrate, Sulfuric Acid | [3] |

| Temperature | 120 °C | [3] |

| Reaction Time | 10 hours | [3] |

| Expected Yield | ~80% | [3] |

Causality of Experimental Choices:

-

Concentrated Sulfuric Acid: Acts as both a solvent and a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

-

Potassium Nitrate: Serves as the source of nitric acid in situ.

-

High Temperature: Necessary to overcome the deactivation of the pyridine ring by the chloro substituents.

Step 3: Reduction of 2,6-Dichloro-3-nitropyridine

The nitro group is selectively reduced to a primary amine using a metal-acid system. This transformation is a crucial step toward introducing the hydroxyl group.

Reaction Scheme:

2,6-Dichloro-3-nitropyridine + Fe/CH₃COOH → 3-Amino-2,6-dichloropyridine

Experimental Protocol:

-

Dissolve 2,6-dichloro-3-nitropyridine in glacial acetic acid and add water with stirring.

-

Add iron powder portion-wise, maintaining the reaction temperature below 50 °C.[4]

-

After the addition is complete, stir the mixture until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture and extract the filtrate with ethyl acetate.

-

Wash the organic phase with water until neutral, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 3-amino-2,6-dichloropyridine.[4]

| Parameter | Value | Reference |

| Starting Material | 2,6-Dichloro-3-nitropyridine | [4] |

| Reagents | Iron powder, Acetic Acid | [4] |

| Temperature | < 50 °C | [4] |

| Solvent | Acetic Acid/Water | [4] |

Causality of Experimental Choices:

-

Iron in Acetic Acid: This is a classic and effective method for the reduction of aromatic nitro groups. It is generally chemoselective and avoids the reduction of the pyridine ring or the chloro substituents.

Step 4: Diazotization and Hydrolysis to 2,6-Dichloro-3-hydroxypyridine

The conversion of the amino group to a hydroxyl group proceeds via a two-step, one-pot process involving the formation of a diazonium salt followed by its hydrolysis.

Reaction Scheme:

-

3-Amino-2,6-dichloropyridine + NaNO₂/H₂SO₄ → [2,6-Dichloro-3-diazoniumpyridine]⁺

-

[2,6-Dichloro-3-diazoniumpyridine]⁺ + H₂O → 2,6-Dichloro-3-hydroxypyridine + N₂ + H⁺

Experimental Protocol:

-

Dissolve 3-amino-2,6-dichloropyridine in a mixture of sulfuric acid and water and cool to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C.[5]

-

Stir the mixture at this temperature for 30 minutes.

-

Slowly warm the reaction mixture to room temperature and then heat to 50-60 °C until nitrogen evolution ceases.

-

Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate to give 2,6-dichloro-3-hydroxypyridine.

| Parameter | Value | Reference |

| Starting Material | 3-Amino-2,6-dichloropyridine | [5] |

| Reagents | Sodium Nitrite, Sulfuric Acid | [5] |

| Temperature | 0-5 °C (diazotization), 50-60 °C (hydrolysis) | [5] |

Causality of Experimental Choices:

-

Low Temperature for Diazotization: Diazonium salts are generally unstable and can decompose, sometimes explosively, at higher temperatures. Maintaining a low temperature is critical for safety and to prevent side reactions.[5]

-

Aqueous Acid: The acidic medium is necessary for the in situ generation of nitrous acid from sodium nitrite.

-

Heating for Hydrolysis: The hydrolysis of the diazonium salt to the phenol requires thermal energy to promote the loss of nitrogen gas, which is an excellent leaving group.

Step 5: Vilsmeier-Haack Formylation of 2,6-Dichloro-3-hydroxypyridine

The final step is the introduction of the aldehyde group at the 4-position. The hydroxyl group is an activating, ortho-para directing group, making the Vilsmeier-Haack reaction a suitable choice for this transformation.

Reaction Scheme:

2,6-Dichloro-3-hydroxypyridine + POCl₃/DMF → this compound

Caption: Mechanism of the Vilsmeier-Haack reaction.

Experimental Protocol:

-

In a flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) with stirring to form the Vilsmeier reagent.[6]

-

To this reagent, add a solution of 2,6-dichloro-3-hydroxypyridine in DMF.

-

Allow the reaction to stir at room temperature for several hours (e.g., 6.5 hours).[6]

-

Quench the reaction by carefully pouring it into a mixture of ice and a solution of sodium acetate in water.[6]

-

Extract the product with an organic solvent (e.g., diethyl ether).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.[6]

-

Purify the crude product by silica gel column chromatography to obtain this compound.[6]

| Parameter | Value | Reference |

| Starting Material | 2,6-Dichloro-3-hydroxypyridine | [6] |

| Reagents | Phosphorus Oxychloride, N,N-Dimethylformamide | [6][7][8] |

| Quenching Agent | Sodium Acetate solution | [6] |

| Purification | Column Chromatography | [6] |

Causality of Experimental Choices:

-

DMF and POCl₃: These reagents react to form the electrophilic Vilsmeier reagent, (chloromethylene)dimethyliminium chloride, which is the active formylating agent.[7][8]

-

Hydroxyl Group Directing Effect: The electron-donating hydroxyl group activates the ortho position (C4) for electrophilic attack, leading to regioselective formylation.

-

Aqueous Workup with Base: The intermediate iminium salt is hydrolyzed to the final aldehyde during the aqueous workup. The use of a mild base like sodium acetate neutralizes the acidic reaction mixture.[6]

Safety and Handling

-

Chlorine Gas: Highly toxic and corrosive. All manipulations should be performed in a well-ventilated fume hood.

-

Concentrated Acids (Sulfuric Acid): Highly corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Phosphorus Oxychloride (POCl₃): Corrosive and reacts violently with water. Handle in a fume hood and avoid contact with moisture.

-

Diazonium Salts: Potentially explosive, especially when dry. Keep in solution at low temperatures.

Conclusion

This guide presents a robust and well-reasoned synthetic pathway for the preparation of this compound. By understanding the mechanistic underpinnings and the rationale behind the chosen experimental conditions for each step—from the initial chlorination to the final formylation—researchers are equipped to not only replicate this synthesis but also to troubleshoot and adapt it as needed. The strategic sequence of reactions ensures high yields and purity of the final product, a valuable intermediate for the advancement of drug discovery and development programs.

References

- NROChemistry. Vilsmeier-Haack Reaction. [Link]

- PrepChem. Synthesis of 3-amino-5,6-dichloropyridine. [Link]

- HETEROCYCLES, Vol. 65, No. 10, 2005. [Link]

- Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

- Organic Syntheses. Catalytic Vilsmeier-Haack Reaction. [Link]

- Organic Syntheses. 3-Aminopyridine. [Link]

- Wikipedia. Vilsmeier–Haack reaction. [Link]

- IUCrData. Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. [Link]

- Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

- De Gruyter.

- Organic Chemistry Portal.

- Google Patents. Preparation method of 2, 6-dimethyl-3, 5-dichloro-4-hydroxypyridine.

- Wikipedia. 2,6-Dichloropyridine. [Link]

- Google Patents. Process for producing 2,6-dihydroxy-3,4-dialkylpyridines.

- Google Patents. Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.

- MDPI.

- Google Patents. Synthesis method of 3-amino-6-chloropyridazine.

- Organic Syntheses.

- National Institutes of Health. Cu-promoted intramolecular hydroxylation of C-H bonds using directing groups with varying denticity. [Link]

- Google Patents. Synthesis method of 2,6-dichloropyridine.

- National Institutes of Health. 2,6-Dichloropyridine-3,5-dicarbonitrile. [Link]

- Google Patents. Process for preparing 2,6-dichloropyridine.

- National Institutes of Health.

- National Institutes of Health.

- Google Patents.

- ResearchGate. 'Interrupted' diazotization of 3-aminoindoles and 3-aminopyrroles. [Link]

Sources

- 1. US5112982A - Process for preparing 2,6-dichloropyridine - Google Patents [patents.google.com]

- 2. CN104478794A - Synthesis method of 2,6-dichloropyridine - Google Patents [patents.google.com]

- 3. 2,6-Dichloro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 4. prepchem.com [prepchem.com]

- 5. Diazotisation [organic-chemistry.org]

- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Structural Analysis of 2,6-Dichloro-3-hydroxyisonicotinaldehyde

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dichloro-3-hydroxyisonicotinaldehyde is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science due to its potential as a versatile building block. The precise elucidation of its three-dimensional structure is paramount for understanding its reactivity, intermolecular interactions, and ultimately, its utility in targeted applications. This guide provides a comprehensive, in-depth technical overview of the methodologies and analytical techniques required for the complete structural characterization of this compound. We will delve into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and single-crystal X-ray crystallography. This document is intended to serve as a practical resource for researchers, offering not only procedural outlines but also critical insights into data interpretation and the causal relationships between molecular structure and spectral output.

Introduction: The Significance of Structural Elucidation

The biological activity and material properties of a chemical entity are intrinsically linked to its three-dimensional architecture. For a molecule such as this compound, the relative positions of its chloro, hydroxyl, and aldehyde functional groups on the pyridine ring dictate its electronic distribution, steric profile, and potential for hydrogen bonding and other non-covalent interactions. A thorough structural analysis provides the foundational knowledge required for:

-

Rational Drug Design: Understanding the pharmacophore's geometry to optimize interactions with biological targets.

-

Materials Science: Predicting and controlling the self-assembly and packing of molecules in the solid state to engineer desired material properties.

-

Synthetic Chemistry: Informing reaction mechanisms and predicting the regioselectivity of further chemical modifications.

This guide will systematically explore the analytical workflow for a comprehensive structural determination of this compound, emphasizing the synergy between different spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Predicted ¹H and ¹³C NMR Spectral Data

While experimental spectra are the gold standard, in-silico prediction tools can provide a valuable starting point for spectral assignment.[1][2][3][4][5][6][7] Based on established chemical shift databases and computational algorithms, the predicted NMR data for this compound in a standard solvent like DMSO-d₆ are presented below.

| Analysis | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ¹H NMR | ~10.2 | Singlet | 1H | Aldehyde proton (-CHO) |

| ~8.0 | Singlet | 1H | Aromatic proton (H5) | |

| ~5.5 | Broad Singlet | 1H | Hydroxyl proton (-OH) | |

| ¹³C NMR | ~190 | - | - | Aldehyde carbon (C=O) |

| ~155 | - | - | C3 (bearing -OH) | |

| ~150 | - | - | C2 or C6 (bearing -Cl) | |

| ~148 | - | - | C2 or C6 (bearing -Cl) | |

| ~130 | - | - | C4 (bearing -CHO) | |

| ~115 | - | - | C5 |

Experimental Protocol for NMR Data Acquisition

Objective: To obtain high-resolution ¹H, ¹³C, and 2D NMR spectra for unambiguous structural assignment.

Materials:

-

This compound (5-10 mg)

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃) of high purity

-

5 mm NMR tube

-

NMR spectrometer (300 MHz or higher recommended for better resolution)

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry NMR tube.

-

Spectrometer Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters to optimize include the spectral width, number of scans, and relaxation delay.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans will be required.

-

2D NMR Experiments (Optional but Recommended):

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for assigning quaternary carbons.

-

Data Interpretation: A Self-Validating System

The power of NMR lies in the congruent interpretation of multiple experiments. The predicted data serves as a hypothesis that is then confirmed or refuted by the experimental results. For instance, the HMBC spectrum should show a correlation between the aldehyde proton and the C4 carbon, as well as the C5 carbon. The aromatic proton at H5 should show correlations to C3, C4, and C6. This network of correlations provides a self-validating system for the final structural assignment.

dot

Caption: Workflow for NMR-based structural elucidation.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers valuable structural clues through its fragmentation pattern.

Expected Fragmentation Pathways

For this compound (MW: 192.0 g/mol ), the mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of two chlorine atoms. The fragmentation is likely to be influenced by the stability of the pyridine ring and the nature of the substituents.[8][9][10][11]

dot

Caption: Predicted mass spectrometry fragmentation pathway.

Experimental Protocol for Mass Spectrometry

Objective: To determine the accurate mass and fragmentation pattern of the compound.

Materials:

-

This compound (1 mg)

-

HPLC-grade solvent (e.g., methanol, acetonitrile)

-

Mass spectrometer (e.g., ESI-QTOF, GC-MS)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in the chosen solvent.

-

Method Development:

-

For ESI-MS: Optimize the ionization source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable signal for the molecular ion.

-

For GC-MS: Develop a suitable temperature program for the gas chromatograph to ensure the compound elutes as a sharp peak without decomposition.

-

-

Data Acquisition: Acquire the full scan mass spectrum. For tandem mass spectrometry (MS/MS), select the molecular ion as the precursor and acquire the product ion spectrum at varying collision energies.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[12][13][14][15][16]

Expected Vibrational Frequencies

The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400-3200 (broad) | O-H stretch | Hydroxyl (-OH) |

| 3100-3000 | C-H stretch | Aromatic C-H |

| 1700-1680 | C=O stretch | Aldehyde (-CHO) |

| 1600-1450 | C=C and C=N stretch | Pyridine ring |

| 1300-1200 | C-O stretch | Phenolic C-O |

| 800-600 | C-Cl stretch | Chloro (-Cl) |

Experimental Protocol for FTIR Spectroscopy

Objective: To obtain the infrared spectrum to confirm the presence of key functional groups.

Materials:

-

This compound (1-2 mg)

-

FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory or KBr press.

Procedure (using ATR):

-

Background Scan: Record a background spectrum of the clean ATR crystal.

-

Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Single-Crystal X-ray Crystallography: The Definitive 3D Structure

While spectroscopic methods provide invaluable information about connectivity and functional groups, single-crystal X-ray crystallography offers an unambiguous determination of the three-dimensional arrangement of atoms in the solid state.[17][18][19][20]

Experimental Workflow

dot

Caption: Workflow for single-crystal X-ray crystallography.

Experimental Protocol

Objective: To grow diffraction-quality single crystals and determine the crystal structure.

Materials:

-

Purified this compound

-

A range of high-purity solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexane)

-

Small vials or test tubes

Procedure:

-

Crystal Growth:

-

Slow Evaporation: Prepare a saturated solution of the compound in a suitable solvent or solvent mixture at room temperature. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small open vial. Place this vial inside a larger sealed jar containing a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.

-

-

Crystal Selection and Mounting: Under a microscope, select a single crystal with well-defined faces and no visible defects. Mount the crystal on a goniometer head using a suitable cryo-protectant if data collection is to be performed at low temperatures.

-

Data Collection: Mount the crystal on the diffractometer and collect the diffraction data by rotating the crystal in the X-ray beam.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the electron density. This model is then refined against the experimental data to yield the final, accurate atomic positions.

Quantum Chemical Calculations: A Theoretical Perspective

Computational chemistry provides a powerful complement to experimental data, offering insights into the electronic structure and properties of the molecule.[21][22][23][24]

Molecular Orbital Analysis

Calculations such as Density Functional Theory (DFT) can be used to determine the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and electronic transition properties. For this compound, the electron-withdrawing nature of the chlorine atoms and the aldehyde group, along with the electron-donating character of the hydroxyl group, will significantly influence the electron distribution in the pyridine ring.[25]

Conclusion: A Synergistic Approach to Structural Certainty

The comprehensive structural analysis of this compound is a multi-faceted endeavor that relies on the synergistic application of various analytical techniques. NMR spectroscopy elucidates the molecular framework in solution, mass spectrometry confirms the molecular weight and provides fragmentation clues, FTIR spectroscopy identifies the key functional groups, and single-crystal X-ray crystallography reveals the definitive three-dimensional structure in the solid state. Complemented by quantum chemical calculations, this integrated approach provides a complete and validated structural picture, which is essential for the rational design and application of this promising chemical entity in drug discovery and materials science.

References

- Al-Katti, J. M., & Saeed, F. H. (n.d.). Mass Spectra of some substituted 2-Chloro-pyridones. NA ZAIDI.

- Cook, G. L., & Church, F. M. (1957). Correlations of the Infrared Spectra of Some Pyridines. The Journal of Physical Chemistry, 61(4), 458–462. [Link]

- Koon, N., & Wong, A. (2003). The FTIR Spectra of Pyridine and Pyridine-d. Semantic Scholar. [Link]

- Blanton, T. N., & Barnes, C. L. (2022). From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1836–1847. [Link]

- Smyth, M. S., & Martin, J. H. (2000). x Ray crystallography.

- Katritzky, A. R., & Jones, R. A. (1960). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Journal of the Chemical Society (Resumed), 2942. [Link]

- Sivakumar, R., & Balachandran, V. (2015). Quantum chemical calculations of pyridine-2,6-dicarbonyl dichloride.

- Wikipedia. (2024). X-ray crystallography. [Link]

- CET Scientific Services Pte Ltd. (n.d.). Pyridine FTIR Spectroscopy. [Link]

- The University of Queensland. (n.d.). Small molecule X-ray crystallography. [Link]

- Excillum. (n.d.). Small molecule crystallography. [Link]

- Sajed, T. (2021). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta. [Link]

- Scribd. (n.d.). Molecular Orbitals of Pyridine and Pyrrole. [Link]

- ACD/Labs. (n.d.). NMR Prediction. [Link]

- ChemAxon. (n.d.). NMR Predictor. [Link]

- ResearchGate. (n.d.).

- Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. [Link]

- Chemistry LibreTexts. (2020). 20.

- Magri, F. M. M., et al. (2006). A new program to 13C NMR spectrum prediction based on tridimensional models. Journal of the Brazilian Chemical Society, 17(1), 105-112. [Link]

- Mah, W. H., et al. (2022). Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. Comptes Rendus Chimie, 25, 83-95. [Link]

- Singh, A., & Kumar, S. (2021). Optical properties of pyridine adsorbed polycyclic aromatic hydrocarbons using quantum chemical calculations. Physical Chemistry Chemical Physics, 23(29), 15689-15698. [Link]

- CASPRE. (n.d.). 13C NMR Predictor. [Link]

- NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. [Link]

- NMRDB.org. (n.d.). Predict 1H proton NMR spectra. [Link]

- Chemistry LibreTexts. (2024). 15.5: Aromatic Heterocycles - Pyridine and Pyrrole. [Link]

- Knizia, G. (2013). Intrinsic Atomic Orbitals: An Unbiased Bridge between Quantum Theory and Chemical Concepts. arXiv:1306.6884 [physics.chem-ph]. [Link]

- Chemistry LibreTexts. (2020). 16.

- eGyanKosh. (n.d.).

- ResearchGate. (n.d.). Figure S1.

Sources

- 1. ualberta.scholaris.ca [ualberta.scholaris.ca]

- 2. acdlabs.com [acdlabs.com]

- 3. docs.chemaxon.com [docs.chemaxon.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. CASPRE [caspre.ca]

- 6. Visualizer loader [nmrdb.org]

- 7. Visualizer loader [nmrdb.org]

- 8. jcsp.org.pk [jcsp.org.pk]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. [PDF] The FTIR Spectra of Pyridine and Pyridine-d , ’ | Semantic Scholar [semanticscholar.org]

- 14. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 15. cet-science.com [cet-science.com]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 19. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 20. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 21. researchgate.net [researchgate.net]

- 22. scribd.com [scribd.com]

- 23. Optical properties of pyridine adsorbed polycyclic aromatic hydrocarbons using quantum chemical calculations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 24. arxiv.org [arxiv.org]

- 25. chem.libretexts.org [chem.libretexts.org]

spectroscopic data for 2,6-Dichloro-3-hydroxyisonicotinaldehyde (NMR, IR, MS)

A Technical Guide to the Spectroscopic Characterization of 2,6-Dichloro-3-hydroxyisonicotinaldehyde

Authored by: A Senior Application Scientist

Introduction

This compound, a substituted pyridine derivative, is a molecule of significant interest in medicinal chemistry and materials science. Its structural complexity, featuring a pyridine ring adorned with chloro, hydroxyl, and aldehyde functional groups, necessitates a robust and multi-faceted analytical approach for unambiguous characterization. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools in this endeavor. This guide provides an in-depth analysis of the spectroscopic data for this compound, offering not just the data itself, but the underlying principles and experimental considerations essential for researchers, scientists, and professionals in drug development. The correct interpretation of these spectra is paramount for confirming molecular structure, assessing purity, and understanding the chemical properties that drive its function.

Molecular Structure and Overview

The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure. This compound consists of a pyridine core, with substituents at positions 2, 3, 4, and 6. The IUPAC name for this compound is 2,6-dichloro-3-hydroxypyridine-4-carbaldehyde.

Molecular Formula: C₆H₃Cl₂NO₂ Molecular Weight: 192.00 g/mol

The arrangement of electron-withdrawing groups (chlorine atoms, aldehyde) and an electron-donating group (hydroxyl) on the aromatic ring creates a unique electronic environment, which is reflected distinctively in its spectroscopic signatures.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[1][2] By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon (¹³C) signals, a detailed map of the molecular skeleton can be constructed.

Predicted ¹H and ¹³C NMR Data

| ¹H NMR (Predicted) | δ (ppm) | Multiplicity | Integration | Assignment |

| Aldehyde Proton | ~10.2 | s | 1H | -CHO |

| Aromatic Proton | ~8.0 | s | 1H | H-5 |

| Hydroxyl Proton | ~5.0-6.0 | br s | 1H | -OH |

| ¹³C NMR (Predicted) | δ (ppm) | Assignment |

| Aldehyde Carbonyl | ~190 | C=O |

| Aromatic C-OH | ~155 | C-3 |

| Aromatic C-Cl | ~148 | C-2, C-6 |

| Aromatic C-CHO | ~130 | C-4 |

| Aromatic C-H | ~125 | C-5 |

Interpretation and Scientific Rationale

-

¹H NMR: The spectrum is expected to be relatively simple.

-

Aldehyde Proton (~10.2 ppm): This proton is highly deshielded due to the strong electron-withdrawing nature of the adjacent oxygen atom, placing its signal far downfield. It appears as a singlet as there are no adjacent protons to couple with.

-

Aromatic Proton (~8.0 ppm): There is only one proton on the pyridine ring at position 5. Its chemical shift is influenced by the adjacent electron-withdrawing chlorine and aldehyde groups, shifting it downfield. It will appear as a singlet.

-

Hydroxyl Proton (Variable): The chemical shift of the -OH proton is variable and concentration-dependent. It often appears as a broad singlet due to hydrogen exchange.

-

-

¹³C NMR: The spectrum will show five distinct signals, as C-2 and C-6 are chemically equivalent due to the molecule's symmetry.

-

Carbonyl Carbon (~190 ppm): Similar to the aldehyde proton, the carbonyl carbon is significantly deshielded and appears at the lowest field.[7]

-

Substituted Carbons: The carbons directly attached to electronegative atoms (O and Cl) are deshielded and appear at higher chemical shifts (148-155 ppm). The carbon attached to the hydroxyl group (C-3) is expected to be the most deshielded of the ring carbons.

-

Aromatic Carbons: The remaining ring carbons (C-4 and C-5) appear at chemical shifts typical for aromatic systems.[7]

-

Experimental Protocol: Acquiring NMR Data[8]

A robust protocol is crucial for obtaining high-quality, reproducible NMR data.

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for compounds with hydroxyl protons to slow down exchange and allow for their observation.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

-

Filtration: Filter the solution into a clean, dry 5 mm NMR tube.

-

Instrumentation: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Acquisition:

-

Acquire a ¹H NMR spectrum, ensuring an adequate number of scans for a good signal-to-noise ratio.

-

Acquire a proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a greater number of scans and a longer acquisition time will be necessary.[8]

-

-

Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm.

Caption: Standard workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to bond vibrations.[9]

Key IR Absorption Bands (Predicted)

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| 3400-3200 (broad) | O-H stretch | Hydroxyl (-OH) |

| ~3100-3000 | C-H stretch | Aromatic C-H |

| ~2850 & ~2750 | C-H stretch | Aldehyde (-CHO) |

| ~1700 (strong) | C=O stretch | Aldehyde (C=O) |

| ~1600 & ~1470 | C=C stretch | Aromatic Ring |

| ~1260 | C-O stretch | Phenolic C-O |

| ~800-600 | C-Cl stretch | Aryl Halide |

Interpretation and Scientific Rationale

-

Hydroxyl Region (3400-3200 cm⁻¹): A broad and prominent peak in this region is a hallmark of an O-H stretch, with the broadening caused by intermolecular hydrogen bonding.

-

Aldehyde Peaks: The aldehyde is confirmed by two key features: the strong, sharp C=O stretch around 1700 cm⁻¹ and the characteristic pair of weaker C-H stretching bands near 2850 cm⁻¹ and 2750 cm⁻¹.[9]

-

Aromatic Region: The presence of the pyridine ring is indicated by C=C stretching vibrations in the 1600-1470 cm⁻¹ range and the aromatic C-H stretch just above 3000 cm⁻¹.

-

Fingerprint Region (<1400 cm⁻¹): This region contains complex vibrations, including the C-O and C-Cl stretches, which are highly specific to the overall molecular structure.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR[11][12]

ATR-FTIR is a modern, convenient technique that requires minimal sample preparation.[10][11]

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental noise.[10]

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal surface.

-

Apply Pressure: Use the instrument's pressure arm to ensure firm, uniform contact between the sample and the crystal.

-

Data Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to produce a high-quality spectrum with a resolution of 4 cm⁻¹.

-

Cleaning: After analysis, clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and a soft cloth.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about a molecule's mass and fragmentation pattern, confirming its elemental composition and offering clues about its structure.[12][13] For this compound, Electrospray Ionization (ESI) is a suitable soft ionization technique.[14][15]

Expected Mass Spectrum Data (ESI-MS)

| Ion | Calculated m/z | Notes |

| [M+H]⁺ | 192.96 | Molecular ion peak (protonated) |

| [M+H+2]⁺ | 194.96 | Isotope peak due to one ³⁷Cl |

| [M+H+4]⁺ | 196.96 | Isotope peak due to two ³⁷Cl |

Interpretation and Scientific Rationale

-

Molecular Ion and Isotopic Pattern: The most critical feature is the isotopic cluster of the molecular ion. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule containing two chlorine atoms will exhibit a characteristic pattern of three peaks (M, M+2, M+4) with a relative intensity ratio of approximately 9:6:1. Observing this pattern is definitive proof of the presence of two chlorine atoms.

-

Fragmentation: While ESI is a soft ionization method, some fragmentation can occur.[14] Key fragmentation pathways for aromatic aldehydes often involve the loss of the aldehyde group or its components.[16][17][18][19]

Caption: A plausible fragmentation pathway for the subject molecule in MS.

Experimental Protocol: ESI-MS[25]

-

Sample Preparation: Prepare a dilute solution of the compound (~1-10 µg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile/water.[22]

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., Quadrupole or Time-of-Flight), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z. Both positive and negative ion modes should be tested to determine the optimal ionization.[23][24]

Summary of Spectroscopic Data

| Technique | Feature | Expected Value/Observation | Structural Confirmation |

| ¹H NMR | Aldehyde Proton | ~10.2 ppm (singlet) | Presence of -CHO group |

| Aromatic Proton | ~8.0 ppm (singlet) | Monosubstituted pyridine ring proton | |

| ¹³C NMR | Carbonyl Carbon | ~190 ppm | Presence of C=O group |

| Aromatic Carbons | 5 signals (125-155 ppm) | Confirms the carbon skeleton | |

| IR | O-H Stretch | 3400-3200 cm⁻¹ (broad) | Presence of -OH group |

| C=O Stretch | ~1700 cm⁻¹ (strong, sharp) | Presence of aldehyde | |

| C-Cl Stretch | ~800-600 cm⁻¹ | Presence of C-Cl bonds | |

| MS | [M+H]⁺ Isotope Cluster | m/z 193, 195, 197 | Confirms molecular formula and presence of two Cl atoms |

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a self-validating system for its structural confirmation. Each technique offers a unique and complementary piece of the structural puzzle: IR identifies the functional groups, MS confirms the molecular weight and elemental composition (specifically the presence of two chlorine atoms), and NMR provides the precise connectivity of the atoms in the molecular framework. For researchers in drug discovery and materials science, a thorough understanding and application of these analytical methodologies are fundamental to ensuring the identity, purity, and quality of synthesized compounds, thereby upholding the integrity of their scientific findings.

References

- BenchChem. (n.d.). Application Notes & Protocols: NMR Spectroscopy for the Structure Elucidation of Complex Organic Molecules.

- NPTEL. (n.d.). Lecture 25: Mass and Infrared Spectroscopies.

- Hangzhou Better Chemtech Ltd. (2025). What is the mass spectrum of 2 - Chloropyridine?.

- ResearchGate. (n.d.). Experimental workflow of the ATR-FTIR spectroscopy-based method for yeast analysis.

- Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques.

- Zaidi, N. A., Al-Katti, J. M., & Saeed, F. H. (n.d.). Mass Spectra of some substituted 2-Chloro-pyridones. Journal of the Iraqi Chemical Society.

- MDPI. (2021). ATR-FTIR Spectroscopy Analysis of Biochemical Alterations in Pseudomonas aeruginosa Biofilms Following Antibiotic and Probiotic Treatments.

- Whitman College. (n.d.). GCMS Section 6.11.4: Fragmentation of Aldehydes.

- Wikipedia. (n.d.). Fragmentation (mass spectrometry).

- University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from University of Cambridge Department of Chemistry.

- University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from University of Oxford, Department of Chemistry.

- Virginia Tech. (n.d.). Sample Preparation – FT-IR/ATR.

- ResearchGate. (n.d.). Schematic diagram of the experimental setup for ATR FTIR spectra measurements.

- eGyanKosh. (n.d.). EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- National Institutes of Health. (2018). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation.

- ACS Publications. (2022). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds.

- Michigan State University. (n.d.). NMR Spectroscopy.

- National Institutes of Health. (2002). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications.

- AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds.

- ACS Publications. (2001). Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry.

- JoVE. (2024). Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation.

- Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.

- Oregon State University. (n.d.). 13C NMR Chemical Shifts.

- NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.

- Cheminfo.org. (n.d.). IR spectra prediction.

- National Institutes of Health. (2024). DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations.

- YouTube. (2017). How to predict the 13C NMR spectrum of a compound.

- YouTube. (2021). How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule.

- Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.

Sources

- 1. NMR Spectroscopy [www2.chemistry.msu.edu]

- 2. azolifesciences.com [azolifesciences.com]

- 3. Visualizer loader [nmrdb.org]

- 4. DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. mdpi.com [mdpi.com]

- 11. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 12. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. archive.nptel.ac.in [archive.nptel.ac.in]

- 17. GCMS Section 6.11.4 [people.whitman.edu]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]

- 20. yufengchemicals.com [yufengchemicals.com]

- 21. jcsp.org.pk [jcsp.org.pk]

- 22. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 23. pubs.acs.org [pubs.acs.org]

- 24. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Solubility of 2,6-Dichloro-3-hydroxyisonicotinaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2,6-Dichloro-3-hydroxyisonicotinaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug development. In the absence of extensive publicly available experimental data, this document focuses on the foundational principles and practical methodologies for determining and predicting its solubility in a range of organic solvents. The guide delves into the theoretical underpinnings of solubility, offers detailed experimental protocols for its determination, and presents a framework for interpreting the resulting data within the context of pharmaceutical development. This document is intended to serve as a valuable resource for researchers and formulation scientists working with this and structurally related compounds.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a promising active pharmaceutical ingredient (API) from the laboratory to a viable therapeutic is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands as a paramount determinant of a drug's bioavailability and, consequently, its therapeutic efficacy.[1] Poor solubility can lead to low absorption, erratic dose-response relationships, and ultimately, the failure of an otherwise potent compound in clinical trials.

This compound (CAS No. 185423-26-1) is a substituted pyridine derivative with a molecular formula of C6H3Cl2NO2 and a molecular weight of 192.0 g/mol .[2][3][4][5] Its structure, featuring two chlorine atoms, a hydroxyl group, and an aldehyde functional group on a pyridine ring, suggests a complex interplay of intermolecular forces that will govern its solubility in various media. The presence of both hydrogen bond donors (hydroxyl group) and acceptors (hydroxyl oxygen, aldehyde oxygen, and pyridine nitrogen), alongside the halogenated aromatic ring, indicates that its solubility will be highly dependent on the specific characteristics of the solvent.

Understanding the solubility of this compound in a diverse array of organic solvents is a critical first step in several key areas of drug development:

-

Formulation Development: Identifying suitable solvents is essential for creating stable and effective dosage forms, whether for oral, parenteral, or topical administration.

-

Crystallization and Purification: Knowledge of solubility is fundamental to developing efficient crystallization processes for purifying the API and controlling its polymorphic form.[6]

-

Preclinical and Toxicological Studies: Appropriate solvent systems are necessary for the accurate dosing of animals in preclinical safety and efficacy studies.

-

Analytical Method Development: Solubility data informs the selection of mobile phases in chromatographic techniques used for quality control and impurity profiling.

This guide will provide a robust framework for approaching the solubility assessment of this compound, from theoretical prediction to experimental determination.

Theoretical Framework for Solubility Prediction

While experimental determination remains the gold standard, theoretical models can provide valuable initial estimates of solubility, guiding solvent selection and minimizing experimental effort. These models are particularly useful when working with novel compounds for which no prior data exists.

"Like Dissolves Like": The Foundation of Solubility

The adage "like dissolves like" provides a simple yet powerful qualitative framework for predicting solubility.[7] This principle is rooted in the intermolecular forces between solute and solvent molecules. Polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents. This compound possesses both polar (hydroxyl, aldehyde, pyridine nitrogen) and non-polar (dichlorinated aromatic ring) characteristics, suggesting that it will exhibit a nuanced solubility profile across solvents of varying polarities.

Hansen Solubility Parameters (HSP)

A more quantitative approach to "like dissolves like" is provided by Hansen Solubility Parameters.[8][9][10][11] This model deconstructs the total cohesive energy of a substance into three components:

-

δd (Dispersion): Energy from van der Waals forces.

-

δp (Polar): Energy from dipolar interactions.

-

δh (Hydrogen Bonding): Energy from hydrogen bonds.

The principle of HSP is that substances with similar δd, δp, and δh values are likely to be miscible. By determining the HSP of this compound, one can predict its solubility in a wide range of solvents for which HSP values are known.

Quantitative Structure-Property Relationship (QSPR) Models

QSPR models employ statistical methods to correlate the chemical structure of a molecule with its physicochemical properties, including solubility.[2][12][13][14][15] These models use a variety of molecular descriptors, such as topological indices, quantum chemical parameters, and constitutional descriptors, to build a predictive equation. While developing a bespoke QSPR model for a single compound is not feasible, existing, well-validated models can be used to estimate the solubility of this compound based on its structural features.

COSMO-RS (COnductor-like Screening MOdel for Real Solvents)

COSMO-RS is a powerful computational method that predicts thermodynamic properties, including solubility, from first principles based on quantum chemical calculations.[3][4][5][16] It calculates the chemical potential of a solute in a solvent, which can then be used to determine its solubility. This method is particularly advantageous as it does not rely on experimental data for the solute and can provide accurate predictions for a wide range of solvents.

Experimental Determination of Solubility

Ultimately, the most reliable solubility data is obtained through empirical measurement. The following section provides a detailed protocol for determining the solubility of this compound using the equilibrium shake-flask method, a widely accepted and robust technique.

Materials and Equipment

-

This compound (purity >98%)

-

A range of organic solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) of analytical grade or higher

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow Diagram

Caption: Workflow for Equilibrium Shake-Flask Solubility Determination.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The exact amount should be enough to ensure that undissolved solid remains at the end of the experiment.

-

Accurately add a known volume of each selected organic solvent to the respective vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24 to 72 hours). A preliminary kinetic study can be performed to determine the optimal equilibration time.

-

-

Sampling and Sample Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial to remove any undissolved solid.

-

Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions and the diluted samples using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).

-

Construct a calibration curve by plotting the analytical response versus the concentration of the standard solutions.

-

-

Calculation of Solubility:

-